molecular formula C11H16N2O B14811448 3-Cyclopropoxy-N1,N2-dimethylbenzene-1,2-diamine

3-Cyclopropoxy-N1,N2-dimethylbenzene-1,2-diamine

Cat. No.: B14811448
M. Wt: 192.26 g/mol
InChI Key: NVPNUEXZJNCKQM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents for further functionalization.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amine groups can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine include:

    3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine: This compound shares the same core structure but may have different substituents on the benzene ring.

    3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine: Similar in structure but with variations in the cyclopropoxy or amine groups.

    3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine: Another related compound with different functional groups or ring structures.

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-cyclopropyloxy-1-N,2-N-dimethylbenzene-1,2-diamine

InChI

InChI=1S/C11H16N2O/c1-12-9-4-3-5-10(11(9)13-2)14-8-6-7-8/h3-5,8,12-13H,6-7H2,1-2H3

InChI Key

NVPNUEXZJNCKQM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)OC2CC2)NC

Origin of Product

United States

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